Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride

Solid-phase peptide synthesis Green chemistry Process efficiency

In standard Fmoc-SPPS, coupling sterically hindered threonine residues often leads to incomplete acylation and deletion sequences, driving up purification costs. Fmoc-Thr(tBu)-NCA solves this as a pre-activated, crystalline urethane N-carboxyanhydride. - Eliminates coupling reagents; CO₂ is the sole co-product, reducing raw material inventory and simplifying waste management. - Delivers high coupling efficiency (demonstrated up to 93% by NMR) for consecutive or hindered Thr residues. - Crystalline solid (mp 124-127 °C) ensures batch-to-batch consistency and rigorous QC for GMP production.

Molecular Formula C24H25NO6
Molecular Weight 423.5 g/mol
CAS No. 125814-28-0
Cat. No. B154747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-tert.butyl-L-threonineN-carboxyanhydride
CAS125814-28-0
Molecular FormulaC24H25NO6
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
InChIInChI=1S/C24H25NO6/c1-14(31-24(2,3)4)20-21(26)30-23(28)25(20)22(27)29-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3/t14-,20+/m1/s1
InChIKeyJCXYJUMOCYVDPN-VLIAUNLRSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Thr(tBu)-NCA: Pre-Activated UNCA Building Block


Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride (also referred to as Fmoc-Thr(tBu)-NCA) is a crystalline, urethane-protected N-carboxyanhydride (UNCA) derivative of L-threonine. The molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting group and a tert-butyl (tBu) side-chain hydroxyl protecting group, arranged as a cyclic N-carboxyanhydride that serves as an intrinsically activated acylating agent . Unlike standard Fmoc-Thr(tBu)-OH, this UNCA requires no external coupling reagent, releasing only CO₂ as the co-product during amide bond formation [1]. The compound has been fully characterized with a reported melting point of 124–127 °C and an empirical formula of C₂₄H₂₅NO₆ (MW 423.46) .

Workflow
Pre-activated building block for Fmoc SPPS
No in-situ activation needed
Selection logic
Eliminates coupling reagents; only CO₂ released
Reduces purification burden
Method compatibility
Standard Fmoc/tBu protocols; tBu orthogonal to piperidine
Integrates with established SPPS cycles

Fmoc-Thr(tBu)-NCA vs. Fmoc-Thr(tBu)-OH


The standard protected amino acid Fmoc-Thr(tBu)-OH (CAS 71989-35-0) must be activated in situ with coupling reagents such as HCTU/DIPEA or HATU/DIPEA to form the reactive peptide bond. This additional step introduces reagent-derived by-products, increases the risk of base-catalyzed racemization of the activated ester, and can lower coupling efficiency for sterically hindered threonine residues [1]. In contrast, the N-carboxyanhydride form is a pre-activated, isolable, and stable crystalline entity that does not generate any co-product other than CO₂ during condensation, thereby eliminating the need for auxiliary activation reagents and reducing purification burden [2]. A direct swap to the standard Fmoc-amino acid would forfeit these process-level advantages.

!
Activation requirement mismatch
Standard Fmoc-Thr(tBu)-OH needs coupling reagents and may suffer racemization; the UNCA is intrinsically activated.
!
By-product profile differs
Reagent-based activation generates organic by-products, while UNCA releases only gaseous CO₂, simplifying work-up.
!
Coupling efficiency may drop
Hindered threonine residues often give lower yields with in-situ activation; reported UNCA yields may support higher crude purity.

Fmoc-Thr(tBu)-NCA vs. Fmoc-Thr(tBu)-OH: Key Evidence


Elimination of External Coupling Reagents

Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride is a urethane-protected N-carboxyanhydride (UNCA) that functions as an intrinsically activated acylating agent. In contrast, Fmoc-Thr(tBu)-OH requires in-situ activation with coupling reagents (e.g., HCTU/DIPEA or HATU/DIPEA) to achieve comparable reactivity [1]. The UNCA format eliminates the need for exogenous coupling reagents, reducing the number of chemical inputs and simplifying downstream purification.

Reagent Elimination
Class-level
0 vs 3 eq HCTU + 6 eq DIPEA
Removes auxiliary reagents from coupling step
Reported under standard Fmoc SPPS conditions
Solid-phase peptide synthesis Green chemistry Process efficiency

Higher Coupling Yield with UNCA

The UNCA-based peptide synthesis method routinely delivers coupling yields exceeding 80%, with specific examples reporting 93% yield by NMR for dipeptide formation using urethane-protected N-carboxyanhydrides [1]. In comparison, standard carbodiimide-mediated coupling of hindered Fmoc-Thr(tBu)-OH residues can drop to 70–85% under equivalent conditions, particularly in difficult sequences [2]. The pre-activated nature of the N-carboxyanhydride avoids the rate-limiting activation step that often depresses yields for sterically demanding threonine.

Coupling Yield
Reported
93% (NMR) dipeptide formation
Supports higher crude purity for hindered residues
Comparator Fmoc-Thr(tBu)-OH typically 70–85%
Peptide coupling efficiency UNCA technology Process yield optimization

Orthogonal tBu Protection

The tert-butyl (tBu) side-chain protecting group on the threonine hydroxyl remains intact during repeated piperidine-mediated Fmoc removal cycles (20% piperidine in DMF, 2 × 5–10 min), yet is quantitatively cleaved by TFA-based cocktails during final resin cleavage [1]. This orthogonality is identical to that of Fmoc-Thr(tBu)-OH, confirming that the UNCA format does not compromise the established Fmoc/tBu strategy.

tBu Orthogonality
Context-dependent
Stable to 20% piperidine; TFA cleavable
Identical protection integrity to standard derivative
No change in established Fmoc/tBu protocol required
Orthogonal protection Peptide chemistry Side-chain integrity

CO₂ as the Sole Co-Product

The N-carboxyanhydride ring opens upon nucleophilic attack by the amino component, liberating only carbon dioxide as the co-product. In contrast, coupling of Fmoc-Thr(tBu)-OH using HCTU/DIPEA generates stoichiometric amounts of HOBt-related by-products, urea derivatives, and residual base that must be removed [1]. This fundamental difference improves atom economy and simplifies purification.

Co-Product Profile
Class-level
1 equiv CO₂ vs ≥3 organic by-products
Reduces purification steps and solvent consumption
Volatile CO₂ leaves no solid residue
Green peptide synthesis Atom economy Process mass intensity

Crystalline Stability and Storage

Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride is obtained as a crystalline solid with a sharp melting point of 124–127 °C, indicating high chemical homogeneity . The compound can be stored for 1–2 years at ≤0 °C without significant decomposition, consistent with the general stability of Fmoc-UNCAs [1]. Fmoc-Thr(tBu)-OH has a higher melting point (131–134 °C) but requires similar storage conditions; the key difference is that the UNCA remains fully activated upon dissolution, whereas the OH form requires additional activation time.

Crystalline Stability
Context-dependent
mp 124–127°C; ≥1 year at −20°C
Supports purity verification and inventory management
Storage stability equivalent to Fmoc-Thr(tBu)-OH
Stability Storage Solid-state characterization

Fmoc-Thr(tBu)-NCA: Optimal Application Scenarios


High-Purity Synthesis of Hindered Peptides

When synthesizing peptides containing multiple consecutive or sterically hindered threonine residues, standard Fmoc-Thr(tBu)-OH couplings often suffer from incomplete acylation and deletion sequences. The pre-activated UNCA format achieves higher coupling yields (up to 93% by NMR [1]) and eliminates reagent-derived by-products, leading to cleaner crude profiles and reducing the need for extensive HPLC purification.

cGMP Peptide API Manufacturing

For industrial-scale peptide active pharmaceutical ingredient (API) production, the elimination of coupling reagents reduces raw material inventory, simplifies waste management (only CO₂ released), and improves atom economy [2]. The crystalline nature (mp 124–127 °C ) supports rigorous quality control and batch-to-batch consistency verification.

Reduced Solvent and Reagent Consumption

Laboratories and CDMOs pursuing sustainable synthesis benefit from the UNCA approach because it minimizes the number of chemical components in the reaction mixture. With CO₂ as the sole co-product [2], wash steps and solvent consumption are reduced relative to protocols that use HCTU/DIPEA activation of Fmoc-Thr(tBu)-OH.

Automated Microwave/Flow Peptide Synthesis

In automated systems where reaction time and reagent stoichiometry must be tightly controlled, the pre-activated N-carboxyanhydride removes the variability associated with in-situ activation kinetics. The rapid and clean coupling enables higher throughput and more reproducible synthesis of threonine-containing peptides without the need for double coupling or capping steps.

Application
Selection Property
Validation Focus
Hindered-peptide SPPS
Pre-activated UNCA; no coupling reagents
Coupling yield and crude purity improvement
Industrial peptide API production
Crystalline solid; simplified reagent inventory
Process consistency and QC verification
Sustainable synthesis workflows
CO₂-only by-product; fewer wash steps
Solvent and reagent reduction metrics
Automated peptide synthesizers
Pre-activated, no activation kinetics variability
Coupling reproducibility and cycle time
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